molecular formula C16H23NO6S B2408257 Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate CAS No. 343832-70-2

Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate

Cat. No.: B2408257
CAS No.: 343832-70-2
M. Wt: 357.42
InChI Key: LZQYBPCYLORLKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenyl ring substituted with methoxy groups and a piperidine-1-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process may include steps such as sulfonylation, methoxylation, and esterification, each optimized for high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate involves its interaction with specific molecular targets. The methoxy and sulfonyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    Methyl 2-[4,5-dimethoxyphenyl]acetate: Lacks the piperidine-1-sulfonyl group, resulting in different chemical and biological properties.

    Methyl 2-[4-methoxy-2-(piperidine-1-sulfonyl)phenyl]acetate: Similar structure but with fewer methoxy groups, affecting its reactivity and applications.

Uniqueness: Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate is unique due to the combination of methoxy and piperidine-1-sulfonyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-(4,5-dimethoxy-2-piperidin-1-ylsulfonylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6S/c1-21-13-9-12(10-16(18)23-3)15(11-14(13)22-2)24(19,20)17-7-5-4-6-8-17/h9,11H,4-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQYBPCYLORLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N2CCCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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